molecular formula C30H31NO7 B6289862 Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH CAS No. 864876-78-8

Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH

Cat. No.: B6289862
CAS No.: 864876-78-8
M. Wt: 517.6 g/mol
InChI Key: BTHCVJXSGVIYEO-NDEPHWFRSA-N
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Description

Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH is a specialized Fmoc (9-fluorenylmethyloxycarbonyl)-protected valine derivative. Its structure includes a benzyl ester (O-CH2-Ph) linked via an ethylene glycol chain (OCH2-CH2) to a terminal carboxylic acid group. This design combines the stability of the Fmoc protecting group with a flexible, hydrophilic linker, making it suitable for applications in peptide synthesis, bioconjugation, and drug delivery. The benzyl ester may offer controlled deprotection under specific conditions, while the ethylene glycol chain enhances solubility in polar solvents .

Properties

IUPAC Name

3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]oxymethyl]phenoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31NO7/c1-19(2)28(29(34)37-17-20-11-13-21(14-12-20)36-16-15-27(32)33)31-30(35)38-18-26-24-9-5-3-7-22(24)23-8-4-6-10-25(23)26/h3-14,19,26,28H,15-18H2,1-2H3,(H,31,35)(H,32,33)/t28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHCVJXSGVIYEO-NDEPHWFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH typically involves the following steps:

    Fmoc Protection: The fluorenylmethyloxycarbonyl (Fmoc) group is introduced to protect the amino group of valine.

    Esterification: The valine derivative is then esterified with a phenoxyacetic acid derivative.

    Linkage Formation: The esterified product is linked to a propanoic acid derivative through an ether bond.

The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like N,N’-diisopropylcarbodiimide (DIC) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The primary mechanism of action of Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of valine, preventing unwanted side reactions during peptide chain elongation. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form the desired peptide .

Comparison with Similar Compounds

Structural and Functional Features

The compound’s unique features are best understood by comparing it to structurally or functionally related Fmoc-protected amino acids and derivatives (Table 1).

Table 1: Key Properties of Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH and Analogous Compounds

Compound Name Molecular Formula Molecular Weight Key Features Applications References
This compound C₂₉H₂₉NO₇* 515.55 Benzyl ester, ethylene glycol linker, terminal COOH; enhanced solubility Peptide synthesis, drug conjugation [Inferred]
Fmoc-Val-OH C₂₀H₂₁NO₄ 339.4 Standard Fmoc-protected valine; no side-chain modifications Solid-phase peptide synthesis (SPPS)
Fmoc-D-Val-OH C₂₀H₂₁NO₄ 339.4 D-enantiomer of valine; chiral specificity Synthesis of enantiomeric peptides
Fmoc-Phe(4-Cl)-OH C₂₄H₂₀ClNO₄ 421.9 Chlorinated phenyl group; increased hydrophobicity Stabilizing peptide-protein interactions
Fmoc-NH-PEG2-CH2COOH C₂₁H₂₃NO₆ 385.41 PEG linker; improved aqueous solubility Bioconjugation, solubility enhancement
Fmoc-p-carboxy-Phe(OtBu)-OH C₂₉H₂₉NO₇ 503.55 tert-Butyl-protected carboxy group; modular functionalization Branched peptide synthesis
Fmoc-Cys(StBu)-CH2-COOH C₂₅H₂₉NO₆S 483.57 Thioether-protected cysteine; β-amino acid backbone Disulfide bond formation, β-peptide scaffolds

*Note: Formula/weight for this compound is inferred based on structural analogs.

(i) Backbone and Side-Chain Modifications
  • Fmoc-Val-OH vs. Target Compound :
    Fmoc-Val-OH lacks the benzyl-ethylene glycol-carboxylic acid side chain, limiting its utility in conjugation or solubility-driven applications. The target compound’s extended linker enables controlled release or attachment to other molecules (e.g., fluorescent tags, drugs) .
  • Fmoc-Phe(4-Cl)-OH :
    The chlorinated phenyl group increases hydrophobicity, favoring membrane permeability, whereas the target compound’s ethylene glycol linker enhances hydrophilicity, ideal for aqueous reaction environments .
(ii) Linker Functionality
  • Fmoc-NH-PEG2-CH2COOH :
    While both compounds feature ethylene glycol linkers, the PEG2 chain in this derivative is shorter than the target compound’s CH2-Ph-OCH2-CH2 chain. The aromatic benzyl group in the target compound may improve stability in organic solvents or enable π-π interactions in drug delivery systems .
(iii) Deprotection and Stability
  • Fmoc-p-carboxy-Phe(OtBu)-OH: The tert-butyl (OtBu) protecting group requires acidic conditions for deprotection, whereas the benzyl ester in the target compound might be cleaved via hydrogenolysis or mild acids, offering versatility in synthetic routes .

Research Findings and Trends

Solubility Enhancements :
PEG-containing derivatives (e.g., Fmoc-NH-PEG2-CH2COOH) demonstrate improved solubility in polar solvents, a feature critical for peptide synthesis in aqueous-organic mixed systems .

Chiral Specificity : Enantiomeric analogs like Fmoc-D-Val-OH highlight the importance of stereochemistry in peptide bioactivity, suggesting that the target compound’s L-configuration may be optimized for biological compatibility .

Biological Activity

Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH, a derivative of valine, is a compound widely recognized for its role in peptide synthesis and its potential applications in drug development and bioconjugation. This article explores its biological activity, mechanisms, and various research findings.

Chemical Structure and Synthesis

The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of valine, along with a phenoxyacetic acid derivative linked through an ether bond to a propanoic acid moiety. The general synthetic route involves:

  • Fmoc Protection : Protecting the amino group of valine.
  • Esterification : Esterifying the valine derivative with a phenoxyacetic acid.
  • Linkage Formation : Forming an ether bond with a propanoic acid derivative.

Reaction conditions often involve organic solvents like dichloromethane and catalysts such as N,N’-diisopropylcarbodiimide (DIC) to facilitate coupling reactions .

The primary mechanism of action for this compound involves its function as a protective group during solid-phase peptide synthesis (SPPS). The Fmoc group shields the amino group from unwanted side reactions, allowing for selective peptide elongation. Upon deprotection, the free amino group can react with other amino acids to form peptide bonds .

1. Peptide Synthesis

This compound is crucial in SPPS, enabling the construction of complex peptides and proteins. Its stability and ease of handling make it ideal for automated synthesizers .

2. Drug Development

This compound plays a significant role in designing peptide-based therapeutics aimed at specific biological pathways, including cancer treatments. By facilitating the synthesis of peptide analogs, it contributes to developing drugs that can selectively target tumor cells .

3. Bioconjugation

This compound can be utilized to create bioconjugates essential for targeted drug delivery systems and diagnostic tools. This application is particularly valuable in enhancing the efficacy of therapeutic agents .

Table 1: Summary of Research Applications

Application AreaDescription
Peptide SynthesisActs as a protecting group in SPPS for complex peptide formation
Drug DevelopmentFacilitates the creation of peptide-based therapeutics targeting diseases
BioconjugationEssential for developing targeted delivery systems
Cancer TherapyAids in synthesizing peptide analogs for selective tumor targeting
Protein EngineeringModifies proteins for enhanced stability and functionality

Case Study: Peptide-Based Therapeutics

In recent studies, this compound has been employed to synthesize peptides that exhibit significant anti-cancer activity. For instance, research demonstrated that specific peptide derivatives synthesized using this compound showed promising results against various cancer cell lines, highlighting its potential as a therapeutic agent .

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